(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
Overview
Description
(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a useful research compound. Its molecular formula is C12H26ClN3O2 and its molecular weight is 279.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization
- Several studies have focused on synthesizing and characterizing derivatives of N-Boc piperazine, including compounds closely related to (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride. These studies involve detailed spectroscopic analysis, such as FT-IR, 1H & 13C NMR, and LCMS, and structural confirmation through X-ray diffraction analysis (Kulkarni et al., 2016). Similar synthetic and characterization methods are likely applicable to the specific compound .
2. Biological Evaluation
- Compounds structurally similar to (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride have been evaluated for biological activities. For instance, derivatives of N-Boc piperazine have shown moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016). This suggests potential biological applications of the compound in microbial inhibition.
3. Application in Anticancer Studies
- Related piperazine derivatives have been explored for their anticancer properties. For example, 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound with some structural similarities, demonstrated significant in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007). These findings indicate the potential of (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride in cancer research.
4. Stereoselective Enzymatic Reactions
- Research on similar piperazine derivatives has also revealed their involvement in stereoselective enzymatic reactions. Enzymes from Pseudomonas species have shown selective hydrolysis of piperazine derivatives, producing specific stereoisomers (Komeda et al., 2004). This aspect could be relevant for the chiral synthesis involving (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride.
5. Structural Analysis
- Structural analysis of related compounds, including crystallography and molecular structure studies, provides insights into the physical and chemical properties of these piperazine derivatives (Mamat et al., 2012). Such analyses are crucial for understanding the behavior and applications of (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride in various fields.
properties
IUPAC Name |
tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNOSIMDCIAOQ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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